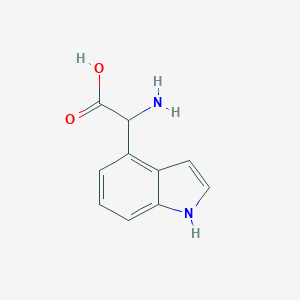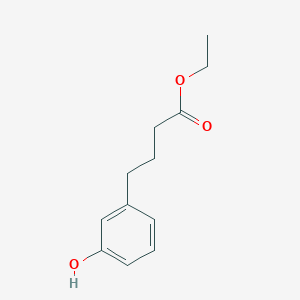
Ethyl 4-(3-hydroxyphenyl)butanoate
Descripción general
Descripción
Ethyl 4-(3-hydroxyphenyl)butanoate is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.254 Da .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-hydroxyphenyl)butanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
Ethyl 4-(3-hydroxyphenyl)butanoate has a molecular weight of 208.25400, a density of 1.094, and a boiling point of 335.5ºC at 760 mmHg .Aplicaciones Científicas De Investigación
1. Flavor Chemical in Food Industries
- Application Summary : Ethyl butanoate is well known for its value as a flavor chemical in food industries. It is naturally present in many fermented foods and with a rapid increase in demand .
- Methods of Application : Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural .
- Results or Outcomes : A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst .
2. Regioselective Synthesis Applications
- Application Summary : Ethyl 4-(3-hydroxyphenyl)butanoate is used in regioselective synthesis processes.
- Methods of Application : For instance, it undergoes intramolecular hydroxyalkylation reactions to produce 1,8-dihydroxytetralins.
- Results or Outcomes : These reactions are significant in synthetic chemistry due to their complete regioselectivity and dependency on the structure of the starting material.
3. Building Block for Hypercholesterolemia Drugs
- Application Summary : Ethyl (S)-4-chloro-3-hydroxy butanoate, a derivative of Ethyl 4-(3-hydroxyphenyl)butanoate, serves as a building block for the synthesis of hypercholesterolemia drugs.
- Methods of Application : It’s particularly noted for its use in creating inhibitors for 3-hydroxy-3-methylglutaryl coenzyme A reductase.
- Results or Outcomes : This application is critical in the development of drugs to treat high cholesterol.
4. Enantioselective Synthesis
- Application Summary : Ethyl 4-(3-hydroxyphenyl)butanoate derivatives are used in enantioselective synthesis.
- Methods of Application : An example is the production of (S)-ECHB using a Saccharomyces cerevisiae reductase and a NADH cofactor regeneration system.
- Results or Outcomes : This highlights its importance in the synthesis of chiral alcohols, which are critical in pharmaceutical applications.
5. Synthesis of Antimycobacterial Agents
- Application Summary : Ethyl 4-(3-hydroxyphenyl)butanoate-based compounds have been synthesized and evaluated for antimycobacterial properties.
- Methods of Application : Specifically, they have been used in the formation of highly functionalized pyridines.
- Results or Outcomes : These compounds show promising activity against Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment.
6. Polymer Research
- Application Summary : In the field of polymer science, derivatives of Ethyl 4-(3-hydroxyphenyl)butanoate, like ethyl 3,3-bis (4-hydroxyphenyl)butanoate, are analyzed.
- Methods of Application : These compounds are analyzed through thermogravimetric analysis to determine their thermal stability and decomposition temperatures.
- Results or Outcomes : This is essential in the development of new polymeric materials with specific thermal properties.
7. Enzymatic Production
- Application Summary : Ethyl butanoate is well known for its value as a flavor chemical in food industries. It is naturally present in many fermented foods and with a rapid increase in demand .
- Methods of Application : Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural .
- Results or Outcomes : A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst .
8. Esterification
- Application Summary : Ethyl butanoate is produced through esterification of butanoic acid and ethanol as the precursors .
- Methods of Application : This process is reported in most of the studies with water as the by-product and commonly recognized as a green route .
- Results or Outcomes : As organic solvents increase the cost and may bring negative effects to the environment, the solvent-free reaction system is recognized as a good alternative .
7. Enzymatic Production
- Application Summary : Ethyl butanoate is well known for its value as a flavor chemical in food industries. It is naturally present in many fermented foods and with a rapid increase in demand .
- Methods of Application : Studies are trying to improve its biological production as the method has advantages over direct extraction or chemical production in the way of cost, time, and product acceptance being natural .
- Results or Outcomes : A total of twenty-four studies have been published in the last three decades and used lipase from different sources as biocatalyst .
8. Esterification
- Application Summary : Ethyl butanoate is produced through esterification of butanoic acid and ethanol as the precursors .
- Methods of Application : This process is reported in most of the studies with water as the by-product and commonly recognized as a green route .
- Results or Outcomes : As organic solvents increase the cost and may bring negative effects to the environment, the solvent-free reaction system is recognized as a good alternative .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUUBUHMYMXNAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569933 | |
| Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-hydroxyphenyl)butanoate | |
CAS RN |
160721-25-5 | |
| Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



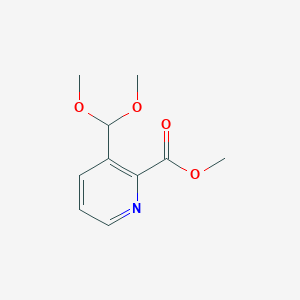
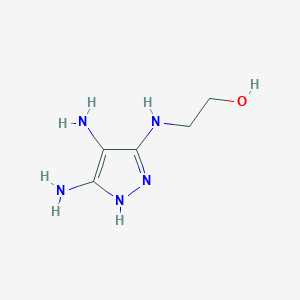
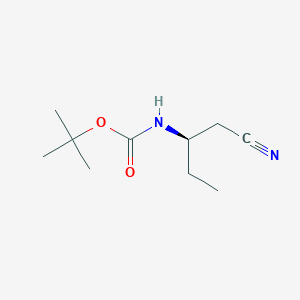
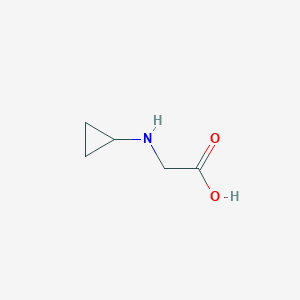
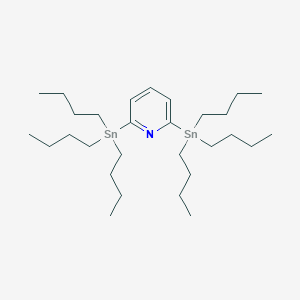
![Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B178292.png)
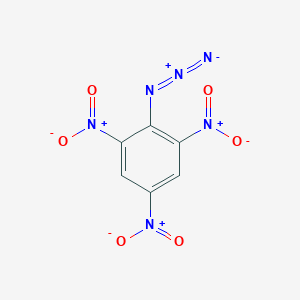


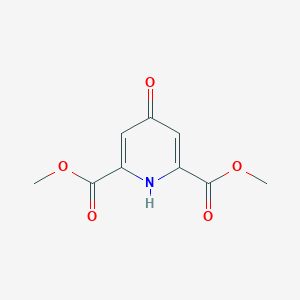
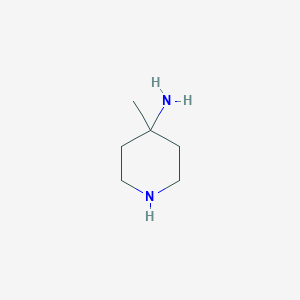

![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
